molecular formula C10H16ClNO3S B1647766 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride CAS No. 1177298-29-1

2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride

Cat. No.: B1647766
CAS No.: 1177298-29-1
M. Wt: 265.76 g/mol
InChI Key: YGIAFQLABFMEGR-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride is an organic compound with the molecular formula C10H16ClNO3S It is a derivative of benzenesulfonyl and ethylamine, characterized by the presence of an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The introduction of an ethoxy group to the benzene ring is achieved through an electrophilic aromatic substitution reaction. This step involves the reaction of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The ethoxybenzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Amination: The resulting 4-ethoxybenzenesulfonyl chloride is reacted with ethylamine to form 2-(4-Ethoxy-benzenesulfonyl)-ethylamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium iodide in acetone or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids, sulfoxides, or sulfones.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Halogenated, thiolated, or aminated derivatives.

Scientific Research Applications

2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ethylamine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride.

    4-Ethoxybenzenesulfonamide: A structurally similar compound with different functional groups.

    2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

This compound is unique due to the presence of both ethoxy and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S.ClH/c1-2-14-9-3-5-10(6-4-9)15(12,13)8-7-11;/h3-6H,2,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIAFQLABFMEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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